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Compound of Interest
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Cat. No.: B612005

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective Fibroblast Growth Factor
Receptor 4 (FGFR4) inhibitors, BLU9931 and fisogatinib (BLU-554). The information presented
is collated from preclinical and clinical studies to assist researchers in understanding the key
attributes of these compounds.

Introduction

Aberrant signaling of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of
hepatocellular carcinoma (HCC) and other solid tumors. This has led to the development of
selective FGFRA4 inhibitors as a targeted therapeutic strategy. BLU9931 was developed as a
first-in-class, potent, and irreversible small-molecule inhibitor of FGFR4.[1][2] Fisogatinib (BLU-
554) is another potent and highly selective oral FGFR4 inhibitor that has been evaluated in
clinical trials.[3][4] This guide compares their performance based on available experimental
data.

Mechanism of Action

Both BLU9931 and fisogatinib are highly selective inhibitors of FGFR4. Their selectivity is a key
feature, as off-target inhibition of other FGFR paralogs (FGFR1-3) is associated with toxicities
such as hyperphosphatemia.[5]
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BLU9931 is a potent, irreversible covalent inhibitor of FGFRA4.[1] It achieves its selectivity by
forming a covalent bond with a unique cysteine residue, Cys552, located in the hinge region of
the ATP-binding pocket of FGFRA4. This residue is not present in FGFR1, FGFR2, or FGFR3,
which have a tyrosine at the corresponding position.[5]

Fisogatinib (BLU-554) is also a potent and selective, type | irreversible inhibitor of FGFR4.[4] It
is designed to exploit a unique interaction with FGFR4 to confer its potency and selectivity.[4]

Data Presentation

The following tables summarize the quantitative data for BLU9931 and fisogatinib based on
published preclinical and clinical findings.

ble 1: In Vi | Selectivi

Parameter BLU9931 Fisogatinib (BLU-554)
FGFR4 ICso 3nM 5nM

FGFR1 ICso 591 nM 624 - 2203 nM

FGFR2 ICso 493 nM 624 - 2203 nM

FGFR3 ICso 150 nM 624 - 2203 nM

Cellular ECso (Hep 3B) 0.07 uM Not explicitly stated
Cellular ECso (HUH7) 0.11 uM Not explicitly stated
Cellular ECso (JHH7) 0.02 uM Not explicitly stated

Data for BLU9931 from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from sources
including MedChemExpress and Selleck Chemicals.

Table 2: Preclinical Pharmacokinetics (Mouse)
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Parameter BLU9931 Fisogatinib (BLU-554)
Dose 10 mg/kg (oral) 10 mg/kg (oral)
Bioavailability 18% Data not available
Half-life (t1/2) 2.3 hours Data not available
Tissue Distribution Data not available High liver-to-plasma ratio

Data for BLU9931 from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from

MedChemExpress.
Compound Model Dosing Outcome

Dose-dependent

tumor growth
10, 30, or 100 mg/kg o o
BLU9931 Hep 3B ) ) inhibition, with higher
(oral, twice daily) )
doses leading to

tumor regression.[5]

Potent, dose-

dependent tumor
Fisogatinib (BLU-554)  Hep3B, LIX-066 Not explicitly stated regressions in FGF19

IHC-positive

xenografts.[6]

Table 4: Clinical Trial Overview (Fisogatinib)
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Parameter Fisogatinib (BLU-554)

Study Phase Phase | (NCT02508467)

Patient Population Advanced Hepatocellular Carcinoma (aHCC)
Recommended Phase Il Dose 600 mg once daily

Overall Response Rate (FGF19-positive
_ 17%][3]
patients)

Grade 1/2 gastrointestinal events (diarrhea,
Most Common Adverse Events N
nausea, vomiting)

Data from Kim et al., Cancer Discovery, 2019.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative
Protocol)

This protocol is a representative method for determining the 1Cso of an inhibitor against FGFRA4.
e Reagents and Materials:

o Recombinant human FGFR4 kinase domain.

o ATP.

o Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2.5 mM
MnClz, 50 uM DTT).

o Test compounds (BLU9931, fisogatinib) dissolved in DMSO.
o ADP-Glo™ Kinase Assay Kit (Promega) or similar.
o 384-well plates.

e Procedure:
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. Prepare serial dilutions of the test compounds in DMSO.

. In a 384-well plate, add 1 pL of the diluted inhibitor or DMSO (vehicle control).

. Add 2 puL of FGFR4 enzyme diluted in kinase buffer to each well.

. Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.
. Initiate the kinase reaction by adding 2 pL of a substrate/ATP mix.

. Incubate the reaction at room temperature for 60 minutes.

. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection
Reagent.

. Measure luminescence using a plate reader.

. Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the ICso value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay (Representative Protocol)

This protocol outlines a common method for assessing the effect of inhibitors on the viability of
HCC cell lines (e.g., Hep3B, HuH7).

o Reagents and Materials:

o

o

[e]

o

o

HCC cell lines (e.g., Hep3B).

Complete cell culture medium (e.g., MEM with 10% FBS).

Test compounds dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS).

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCI in 10% SDS).
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o 96-well plates.

e Procedure:

1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to
adhere overnight.

2. Treat the cells with various concentrations of the test compounds or DMSO (vehicle
control) and incubate for a specified period (e.g., 72 hours).

3. After the incubation period, add 10-20 pL of MTT solution to each well and incubate for 2-4
hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

4. Carefully remove the medium and add 100-150 pL of solubilization solution to dissolve the
formazan crystals.

5. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
6. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

7. Calculate the percentage of cell viability relative to the DMSO-treated control cells and
determine the ECso value.

Hepatocellular Carcinoma Xenograft Mouse Model
(Representative Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of FGFR4
inhibitors.

e Animals and Cell Lines:
o Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
o HCC cell line (e.g., Hep3B).

e Procedure:
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1. Culture Hep3B cells to ~80% confluency, harvest, and resuspend in a 1:1 mixture of
serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.

2. Subcutaneously inject 100-200 pL of the cell suspension into the flank of each mouse.

3. Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150
mm3), randomize the mice into treatment and control groups.

4. Prepare the test compounds (BLU9931, fisogatinib) in an appropriate vehicle for oral
administration.

5. Administer the compounds to the treatment groups according to the planned dosing
schedule (e.g., once or twice daily by oral gavage). The control group receives the vehicle
only.

6. Measure tumor volume with calipers 2-3 times per week and monitor the body weight of
the mice as an indicator of toxicity.

7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight, pharmacodynamic marker analysis).

8. Calculate tumor growth inhibition for each treatment group compared to the control group.

[7](8]

Visualizations
FGF19-FGFR4 Signaling Pathway
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Caption: The FGF19-FGFR4 signaling cascade and points of inhibition by BLU9931 and
fisogatinib.

Experimental Workflow for Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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